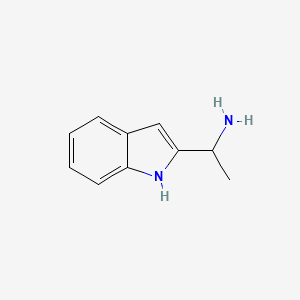

1-(1H-indol-2-yl)ethan-1-amine

Description

General Context of Indole-Containing Compounds in Contemporary Chemical Science

The indole (B1671886) nucleus, an aromatic heterocyclic compound, is a fundamental structural unit in a vast array of natural products and synthetic molecules with significant biological activity. researchgate.netbohrium.com Its prevalence in nature, from the essential amino acid tryptophan to the neurotransmitter serotonin (B10506) and the hormone melatonin, has long captured the attention of researchers. researchgate.netmdpi.com This has spurred extensive investigation into indole chemistry, leading to the development of a multitude of synthetic indole-based derivatives with a wide spectrum of pharmacological activities. mdpi.com

In modern drug discovery, indole derivatives are recognized as a "privileged scaffold," meaning they are capable of binding to multiple biological targets with high affinity. bohrium.commdpi.commdpi.com This versatility has led to their application in developing treatments for a diverse range of diseases. nih.govnih.gov Recent research has highlighted their potential in oncology, infectious disease management, and as anti-inflammatory, antidiabetic, and neuroprotective agents. nih.govnih.gov The ability of indole derivatives to be readily modified at various positions on the ring allows for the fine-tuning of their biological activity, making them a highly attractive framework for medicinal chemists. mdpi.com The structural diversity of these compounds enables them to interact with a wide array of biological targets, including enzymes and receptors, through various molecular interactions. researchgate.net

The significance of indole-based compounds is underscored by their presence in numerous commercially available drugs. scilit.com Their broad therapeutic applications range from anti-inflammatory drugs like Indomethacin to anti-cancer agents and treatments for neurological disorders. researchgate.netscilit.com The ongoing exploration of indole chemistry continues to unveil new frontiers in medicinal chemistry, with novel analogs constantly being developed to enhance therapeutic potential. biosynth.com

Significance of the 1-(1H-indol-2-yl)ethan-1-amine Structural Motif in Synthetic and Medicinal Chemistry Research

Within the vast family of indole derivatives, the this compound structure holds particular interest for researchers. This motif, characterized by an ethanamine group at the 2-position of the indole ring, serves as a crucial building block in the synthesis of more complex molecules. The presence of a chiral center in this compound adds another layer of complexity and potential for stereospecific interactions with biological targets. evitachem.com

The synthesis of this specific structural motif can be approached through various methods, often involving the Fischer indole synthesis to construct the core indole ring. The introduction of the ethanamine side chain can be achieved through different synthetic strategies, including reductive amination. The development of enantioselective synthetic routes is a key area of research, aiming to produce specific stereoisomers for pharmacological evaluation. rsc.orgresearchgate.net For instance, catalytic asymmetric methods have been developed to create the chiral center at the C1 position of related 1-substituted-tetrahydro-β-carbolines, which can be derived from tryptamine, a structural isomer of this compound. rsc.org

From a medicinal chemistry perspective, the this compound scaffold is a valuable starting point for the design of new therapeutic agents. Its structural similarity to tryptamine, a known neurotransmitter and psychedelic drug, suggests potential activity at serotonin receptors. tandfonline.commedchemexpress.com Indeed, derivatives of 2-(1H-indol-2-yl)ethan-1-amine have been investigated for their interaction with various receptors and enzymes, showing potential antimicrobial and anticancer properties in preclinical studies. The ability to modify both the indole ring and the amino group of the ethanamine side chain provides ample opportunities for structure-activity relationship (SAR) studies, aiming to optimize the compound's pharmacological profile. bohrium.com The exploration of this motif continues to be an active area of research, with the goal of developing novel drug candidates with improved efficacy and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUERAHCHJWZYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1h Indol 2 Yl Ethan 1 Amine and Its Derivatives

Direct Synthetic Routes to 1-(1H-indol-2-yl)ethan-1-amine

Direct synthesis of this compound often involves the reductive amination of the corresponding ketone, 1-(1H-indol-2-yl)ethan-1-one. This one-pot reaction combines the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then immediately reduced to the target amine. The choice of reagents and conditions can be optimized to maximize yield and minimize side reactions.

Another direct approach involves the addition of organometallic reagents to 2-cyanoindoles, followed by reduction. For instance, the treatment of 1H-indole-2-carbonitrile with a methyl organometallic reagent like methylmagnesium bromide would form an intermediate imine, which upon subsequent reduction with a hydride agent such as lithium aluminum hydride (LAH), would yield the primary amine.

Synthesis through Functional Group Interconversions and Precursor Modifications

Functional group interconversion (FGI) provides a versatile and often necessary strategy for synthesizing this compound when direct methods are not feasible or efficient. ic.ac.ukimperial.ac.uk This approach involves the creation of a precursor molecule containing a functional group that can be chemically converted into the desired amine group in a separate step.

A common precursor is the ketone 1-(1H-indol-2-yl)ethan-1-one. The synthesis of the target amine from this ketone can be achieved through several FGI pathways:

Reduction of an Oxime: The ketone can be converted to its corresponding oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, using reagents like lithium aluminum hydride (LAH), catalytic hydrogenation (e.g., H₂/Pd-C), or sodium in ethanol, yields the desired primary amine. vanderbilt.edu

Reduction of an Azide: The ketone can be converted to an alcohol, 1-(1H-indol-2-yl)ethan-1-ol, via reduction (e.g., with NaBH₄). The alcohol can then be converted to a leaving group (like a tosylate or mesylate) and displaced with an azide anion (e.g., NaN₃) to form 2-(1-azidoethyl)-1H-indole. The final step is the reduction of the azide to the amine, which can be accomplished with high efficiency using LAH or catalytic hydrogenation. vanderbilt.edu This method is advantageous as azides are excellent nucleophiles and their reduction to primary amines is typically clean and high-yielding. ub.edu

Reduction of a Nitrile: While less direct from the ketone, a nitrile precursor such as (1H-indol-2-yl)acetonitrile can be alkylated with a methyl source and then reduced. More commonly, the synthesis starts from indole-2-carboxylic acid, which can be converted to the corresponding amide and then dehydrated to the nitrile. Reduction of the nitrile with powerful reducing agents like LAH or diborane affords the amine. vanderbilt.edu

The table below summarizes key functional group interconversions for amine synthesis.

| Precursor Functional Group | Intermediate | Reagents for Conversion to Amine |

| Ketone (C=O) | Oxime | 1. H₂NOH; 2. LiAlH₄ or H₂/Catalyst |

| Ketone (C=O) | Azide (via alcohol) | 1. NaBH₄; 2. TsCl; 3. NaN₃; 4. LiAlH₄ or H₂/Pd-C |

| Nitrile (C≡N) | Amine | LiAlH₄ or B₂H₆ |

| Amide (C(O)NH₂) | Amine | LiAlH₄ or BH₃·THF |

Asymmetric Synthesis of Chiral this compound and Related Enantiomers

The synthesis of enantiomerically pure this compound is of significant interest as chiral amines are crucial components in many pharmaceuticals and serve as valuable ligands in asymmetric catalysis. sigmaaldrich.com Asymmetric synthesis strategies aim to control the stereochemistry at the chiral center (the carbon atom bonded to the nitrogen).

Enantioselective Reduction Strategies for Precursors

A primary method for accessing chiral this compound is the enantioselective reduction of the prochiral ketone, 1-(1H-indol-2-yl)ethan-1-one. wikipedia.org This can be achieved using stoichiometric chiral reducing agents or, more efficiently, through catalytic methods.

Stoichiometric Reagents: Chiral borohydride reagents, such as those modified with amino acids, or lithium aluminum hydride modified with chiral ligands like BINOL, can be used. wikipedia.org However, the need for stoichiometric amounts of the chiral material is a drawback.

Catalytic Reductions:

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with borane (BH₃) as the stoichiometric reductant. This method is highly effective for the asymmetric reduction of various ketones to their corresponding chiral alcohols, which can then be converted to the amine. mdpi.com

Asymmetric Transfer Hydrogenation (ATH): This technique uses transition metal catalysts (typically Ruthenium or Rhodium) complexed with chiral ligands. The hydrogen source is often isopropanol or formic acid. ATH is a powerful method for the enantioselective reduction of ketones and imines. The reduction of 1-(1H-indol-2-yl)ethan-1-one using a suitable chiral Ru-diamine catalyst would produce the chiral alcohol with high enantiomeric excess (e.e.).

Biocatalysis: Ketoreductases (KREDs) are enzymes that can reduce ketones with extremely high levels of stereoselectivity. rsc.org By selecting an appropriate KRED, 1-(1H-indol-2-yl)ethan-1-one can be reduced to either the (R)- or (S)-alcohol with excellent enantiopurity. chinayyhg.com The resulting chiral alcohol is then converted to the amine.

Chiral Auxiliary-Mediated Transformations in Indole (B1671886) Amine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of chiral this compound, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, can be attached to an indole-2-carboxylic acid precursor to form a chiral amide. nih.gov The carbonyl group of this amide can then be reduced to an alcohol, converted to a leaving group, and displaced by an azide, followed by reduction to the amine. Alternatively, diastereoselective alkylation of an enolate derived from an indole-2-acetyl group attached to a chiral auxiliary can establish the chiral center. The subsequent conversion of the carbonyl group to the amine and removal of the auxiliary yields the enantiomerically enriched target molecule. For example, amides derived from pseudoephenamine have shown remarkable stereocontrol in alkylation reactions to form quaternary carbon centers. nih.gov

Catalytic Asymmetric Methods for Indole-Amine Synthesis

Catalytic asymmetric methods provide the most atom-economical route to chiral amines. acs.org A key strategy is the asymmetric hydrogenation of a C=N double bond. An imine precursor, derived from 1-(1H-indol-2-yl)ethan-1-one and a suitable nitrogen source, can be hydrogenated using a chiral transition metal catalyst. Catalysts based on Iridium, Rhodium, or Ruthenium, coordinated to chiral phosphine ligands (e.g., BINAP), are commonly employed for this purpose and can provide high enantioselectivities. acs.org

Another approach involves the catalytic asymmetric addition of organometallic reagents to chiral 2-pyrroleimines, which can be adapted for indole analogues. researchgate.net The diastereoselectivity of such additions is dependent on the nature of both the chiral auxiliary and the organometallic reagent. researchgate.net

The table below provides examples of catalytic systems used in asymmetric synthesis.

| Reaction Type | Catalyst System | Substrate Type | Stereoselectivity (Typical) |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / Chiral Diamine Ligand | Ketone | >95% e.e. |

| CBS Reduction | Chiral Oxazaborolidine / BH₃ | Ketone | 90-99% e.e. |

| Asymmetric Hydrogenation | [Rh(COD)₂(BINAP)]BF₄ | Imine/Enamine | >90% e.e. |

| Bioreduction | Ketoreductase (KRED) | Ketone | >99% e.e. |

Multi-Component Reactions in the Construction of Indole-Ethan-1-amine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient pathway to complex molecules. nih.gov For the construction of indole-ethan-1-amine scaffolds, a Mannich-type reaction is a prominent MCR. rsc.org

In a one-pot, three-component Mannich reaction, an indole, an aldehyde (such as acetaldehyde), and an amine can be condensed to form a 3-aminoalkylated indole. rsc.org To synthesize the specific this compound scaffold, a variation would be required where the reaction occurs at the 2-position of the indole. This can be challenging due to the higher intrinsic nucleophilicity of the 3-position of the indole ring. However, by using an N-protected indole or an indole with a blocking group at the 3-position, the reaction can be directed to the C2 position. The reaction of such a modified indole with acetaldehyde and a suitable amine source, often catalyzed by an acid like L-proline, could potentially construct the desired scaffold. rsc.org

Design and Synthesis of Novel Analogs and Derivatives of this compound

The synthesis of novel analogs and derivatives of this compound is a key area of research for the development of new therapeutic agents. The design of these new molecules often focuses on modifying the core structure to explore structure-activity relationships (SAR) and to optimize pharmacological properties. Synthetic strategies are centered around the versatile indole scaffold, allowing for the introduction of a variety of substituents on the indole ring, the ethylamine (B1201723) side chain, and the terminal amino group.

A primary approach to synthesizing derivatives of this compound involves the reductive amination of 2-acetylindole. This method is highly versatile as it allows for the introduction of a wide array of primary and secondary amines to generate a diverse library of N-substituted derivatives. The general reaction scheme involves the condensation of 2-acetylindole with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Another significant synthetic route begins with indole-2-carbonitrile. This precursor can be reacted with a Grignard reagent, such as methylmagnesium bromide, to yield an intermediate which, upon acidic workup, furnishes 2-acetylindole. This ketone can then be subjected to reductive amination as described above. Alternatively, the intermediate from the Grignard reaction can be reduced to directly yield the primary amine, this compound.

Further diversification of these synthesized amines can be achieved through N-alkylation or N-acylation reactions, allowing for the introduction of additional functional groups to probe their effects on biological activity. These synthetic methodologies provide a robust platform for the generation of a wide range of novel analogs and derivatives of this compound for pharmacological evaluation.

The following table summarizes various synthetic approaches for creating derivatives of this compound, highlighting the versatility of the starting materials and the types of analogs that can be produced.

| Starting Material | Key Reaction | Intermediate | Product Class |

| 2-Acetylindole | Reductive Amination | Imine/Enamine | N-Alkyl/N-Aryl-1-(1H-indol-2-yl)ethan-1-amines |

| Indole-2-carbonitrile | Grignard Reaction | Imine-magnesium complex | This compound |

| This compound | N-Alkylation | - | N,N-Dialkyl-1-(1H-indol-2-yl)ethan-1-amines |

| This compound | N-Acylation | - | N-Acyl-1-(1H-indol-2-yl)ethan-1-amines |

Detailed research findings have demonstrated the successful synthesis of various derivatives using these methods. For instance, the reductive amination of 2-acetylindole with a range of primary and secondary amines, including but not limited to aniline, benzylamine, and morpholine, has been reported to proceed with good yields. The choice of reducing agent, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation, can be optimized depending on the specific substrates and desired selectivity.

The synthesis of substituted 2-acetylindoles as precursors allows for the creation of derivatives with modifications on the indole ring. These substitutions can be introduced either before the formation of the indole ring, using appropriately substituted anilines in a Fischer indole synthesis, or by direct electrophilic substitution on the pre-formed indole nucleus.

The following table provides examples of the types of derivatives of this compound that can be synthesized, showcasing the chemical diversity achievable through the discussed synthetic methodologies.

| Derivative Type | General Structure | R1 (on Indole) | R2 (on Amine) | R3 (on Amine) |

| N-Aryl Derivatives | H, 5-MeO, 5-Cl | Aryl | H | |

| N-Benzyl Derivatives | H, 5-Br, 6-F | Benzyl | H | |

| N,N-Dimethyl Derivatives | H | CH3 | CH3 | |

| N-Acetyl Derivatives | H | Acetyl | H | |

| 5-Substituted Analogs | OCH3, Cl, Br, F | H | H | |

| 6-Substituted Analogs | F, NO2 | H | H |

The design and synthesis of these novel analogs are crucial for exploring the chemical space around the this compound scaffold and for identifying new compounds with potentially valuable pharmacological activities.

Chemical Reactivity and Mechanistic Studies of 1 1h Indol 2 Yl Ethan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group attached to the ethyl side chain at the C-2 position of the indole (B1671886) ring is a key site of reactivity. Its nucleophilic nature drives a variety of reactions, including acylations, alkylations, and the formation of amide and thiourea (B124793) derivatives.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily attacking electrophilic carbon centers. This reactivity is fundamental to the formation of new carbon-nitrogen bonds through acylation and alkylation.

Nucleophilic Acylation: In nucleophilic acylation, the amine attacks an acylating agent, such as an acyl chloride, anhydride (B1165640), or thioester, to form an amide. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The use of a stable acyl source like thioesters, in the presence of a base such as cesium carbonate, provides a mild and chemoselective method for N-acylation. nih.govd-nb.info

Nucleophilic Alkylation: Alkylation of the primary amine involves the reaction with an alkyl halide or other alkylating agents. This reaction can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. Hydrogen-borrowing alkylation reactions, which utilize catalysts to facilitate the transfer of hydrogen, represent an advanced method for C-N bond formation. nih.gov

Table 1: Examples of Nucleophilic Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-(1-(1H-indol-2-yl)ethyl)acetamide |

| Acylation | Acetic Anhydride | N-(1-(1H-indol-2-yl)ethyl)acetamide |

| Acylation | S-methyl ethanethioate | N-(1-(1H-indol-2-yl)ethyl)acetamide |

| Alkylation | Methyl Iodide | 1-(1H-indol-2-yl)-N-methylethan-1-amine |

| Alkylation | Benzyl Bromide | N-benzyl-1-(1H-indol-2-yl)ethan-1-amine |

The formation of amide and thiourea derivatives are specific and highly significant examples of the primary amine's reactivity. These derivatives are prevalent in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net

Amide Formation: As a subset of nucleophilic acylation, amide bond formation is a cornerstone of synthetic chemistry. The reaction of 1-(1H-indol-2-yl)ethan-1-amine with carboxylic acids or their derivatives (e.g., acyl chlorides) yields the corresponding amides. sphinxsai.com These reactions are often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species.

Thiourea Derivative Formation: Thioureas are synthesized by the reaction of the primary amine with an isothiocyanate. researchgate.net The nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate, leading to the formation of a thiourea linkage. This reaction is typically carried out in an anhydrous medium. A wide range of aryl and alkyl isothiocyanates can be used to generate a library of thiourea derivatives. researchgate.net

Table 2: Synthesis of Amide and Thiourea Derivatives

| Derivative Type | Reagent | General Product Structure |

|---|---|---|

| Amide | Carboxylic Acid (R-COOH) + Coupling Agent | Indole-CH(CH₃)-NH-CO-R |

| Amide | Acyl Chloride (R-COCl) | Indole-CH(CH₃)-NH-CO-R |

| Thiourea | Isothiocyanate (R-NCS) | Indole-CH(CH₃)-NH-CS-NH-R |

Reactivity at the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The pyrrole (B145914) portion of the bicyclic structure is significantly more reactive than the benzene (B151609) ring. bhu.ac.in Reactivity is also influenced by the ethylamine (B1201723) substituent at the C-2 position.

The chemistry of indole is dominated by electrophilic substitution reactions. bhu.ac.in The preferred site for electrophilic attack is the C-3 position. bhu.ac.inquimicaorganica.org This regioselectivity is due to the formation of a more stable cationic intermediate (indoleninium ion) where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in If the C-3 position is blocked, substitution may occur at the C-2 position or on the benzene ring under more forcing conditions.

Common electrophilic substitution reactions include:

Nitration: Typically carried out with nitric acid in acetic anhydride. quimicaorganica.org

Halogenation: Achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions. quimicaorganica.org

Sulfonation: Performed using a sulfur trioxide-pyridine complex to avoid polymerization. quimicaorganica.org

Vilsmeier-Haack Formylation: Introduces a formyl group at C-3 using dimethylformamide (DMF) and phosphorus oxychloride. quimicaorganica.org

Friedel-Crafts Alkylation: Can be catalyzed by Lewis acids to introduce alkyl groups. nih.gov

Table 3: Common Electrophilic Substitution Reactions at the Indole C-3 Position

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride | 3-Nitro-1-(1H-indol-2-yl)ethan-1-amine derivative |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-1-(1H-indol-2-yl)ethan-1-amine derivative |

| Formylation | DMF / POCl₃ | 2-(1-(1-aminoethyl)-1H-indol-3-yl)acetaldehyde derivative |

| Sulfonation | SO₃-Pyridine complex | 2-(1-aminoethyl)-1H-indole-3-sulfonic acid derivative |

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive indole ring, allows for its participation in intramolecular and intermolecular cyclization reactions to form new ring systems. These reactions are valuable for the synthesis of complex polycyclic indole alkaloids and related heterocyclic structures.

A key example is the Pictet-Spengler reaction. In a potential intramolecular variant, the primary amine could react with a tethered aldehyde or ketone. The resulting imine could then be attacked by the electron-rich C-3 position of the indole nucleus to form a new six-membered ring, leading to a tetracyclic system. Intermolecularly, the amine can react with a carbonyl compound, and the indole C-3 position can subsequently attack the resulting iminium ion. Dearomatizing cyclization reactions, catalyzed by acids like Cu(OTf)₂ or TfOH, can also occur where an amine nucleophile attacks the C-2 position of an activated indole. researchgate.net

The indole ring can undergo both reduction and oxidation, although these transformations often require specific reagents to control the outcome and avoid side reactions.

Reductive Transformations: The pyrrole ring of the indole nucleus is more susceptible to reduction than the benzene ring. Catalytic hydrogenation, using catalysts like platinum, palladium, or rhodium, can reduce the C2-C3 double bond to yield an indoline (B122111) derivative. More vigorous reducing agents, such as lithium in liquid ammonia (B1221849) (Birch reduction), can lead to reduction of the benzene ring.

Oxidative Transformations: The indole ring is sensitive to oxidation. Strong oxidizing agents can lead to cleavage of the pyrrole ring. However, controlled oxidation can yield valuable products. For instance, oxidative processes can lead to the formation of oxindoles or other functionalized indoles. A reported intramolecular oxidative amino-hydroxylation of o-allenyl anilines using lead(IV) carboxylates demonstrates a modern approach to forming functionalized indoles through C-N and C-O bond formation. nsf.gov The electron-rich nature of the indole ring in this compound makes it susceptible to similar oxidative pathways, potentially leading to hydroxylation or other modifications, particularly at the C-3 position.

Catalytic Transformations and Reaction Mechanism Elucidation for Indole-Amine Systems

The indole ring system, particularly with an amine functionality, is a key structural motif in many biologically active compounds. The catalytic transformation of these indole-amine systems is a subject of intensive research, aiming to develop efficient and selective methods for their synthesis and functionalization. Mechanistic studies in this area are crucial for understanding catalyst behavior and for designing more effective synthetic routes.

The indole nucleus presents a unique challenge for selective functionalization due to multiple reactive sites. While the electron density at the C3 position makes it highly nucleophilic and prone to electrophilic aromatic substitution, direct functionalization at the C2 position, where the aminoethyl group resides in this compound, is more challenging. nih.gov Catalytic methods have emerged as powerful tools to control the regioselectivity and stereoselectivity of these transformations.

Catalytic C-H Amination at the C2 Position

Directing the amination to the C2 position of an indole ring is a significant synthetic challenge. Research into π-bond directed C-H functionalization has shown promise. Studies have reported the use of Nickel(II) chloride (NiCl₂) and Palladium (Pd) catalysts for the C2-H amination of indoles with N-heteroarenes. Mechanistic investigations suggest the involvement of a Friedel-Crafts type π-bond directed C–H bond activation as a likely pathway, as opposed to alternatives like oxidative dearomatization or allylic C-H activation. researchgate.net This approach represents a direct method for forging the C2-N bond characteristic of compounds like this compound.

Enantioselective Friedel-Crafts Reactions

The catalytic asymmetric Friedel-Crafts reaction is a cornerstone for synthesizing chiral indole derivatives. nih.gov While often targeting the C3 position, the reaction of indoles with imines provides a direct route to optically active indolyl-methanamines, which are structurally related to the target compound. nih.gov The development of bifunctional chiral organic catalysts, such as those derived from cinchona alkaloids, has been pivotal. These catalysts operate through a network of hydrogen bonds, simultaneously activating both the indole nucleophile and the imine electrophile. nih.gov This dual activation is crucial for achieving high enantioselectivity with weakly electrophilic imines while being compatible with the acid-sensitive products. nih.gov

The reaction is notable for its broad scope, affording high enantioselectivity for a wide range of indoles and both aryl and alkyl imines. nih.gov This versatility establishes a direct and convergent approach to valuable chiral indole-amine structures.

| Indole Substrate | Catalyst Loading (mol %) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Indole | 10 | 36 | 94 | 93 |

| 5-Methoxyindole | 10 | 36 | 97 | 93 |

| 5-Bromoindole | 10 | 36 | 95 | 93 |

| 6-Chloroindole | 10 | 36 | 92 | 93 |

| 2-Methylindole | 20 | 72 | 81 | 90 |

Enzymatic Catalysis: The Indoleamine 2,3-Dioxygenase (IDO) Mechanism

In biological systems, enzymes catalyze highly specific transformations of indole-amines. A prominent example is indoleamine 2,3-dioxygenase (IDO), a heme protein that catalyzes the oxidative cleavage of the pyrrole ring of tryptophan to produce N-formylkynurenine. nih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations have elucidated a detailed reaction mechanism.

The catalytic cycle is initiated by the addition of a ferric iron-bound superoxide (B77818) to the C2=C3 bond of the indole ring. This step proceeds through a 2-indolenylperoxo radical transition state to form a ferryl and tryptophan-epoxide intermediate. nih.gov A key feature of the mechanism is the stepwise insertion of the two dioxygen atoms. The subsequent steps involve a proton transfer from the substrate's amino group (Trp-NH₃⁺) to the epoxide oxygen, which triggers the opening of the epoxide ring. This is followed by a concerted nucleophilic attack of the ferryl oxygen at the C2 position of the indole. The resulting metastable intermediate then undergoes C2-C3 bond cleavage to yield the final N-formylkynurenine product. nih.gov The amino group of the substrate plays a crucial role, acting as an acid catalyst to facilitate the ring-opening and oxygen insertion steps. nih.gov

Transition Metal-Catalyzed Cyclizations

Transition metals, particularly palladium, are widely used to catalyze the synthesis of the indole core itself from precursors like 2-alkynylanilines. mdpi.commdpi.com These reactions often proceed via a cascade mechanism. For example, a Sonogashira coupling of a 2-haloaniline with an alkyne can be followed by an in-situ cyclization to form the indole ring. mdpi.commdpi.com While this constructs the indole scaffold rather than modifying an existing one, the mechanistic principles are relevant. The catalytic cycle typically involves oxidative addition of the palladium catalyst to the aryl halide, followed by alkyne coordination, insertion, and reductive elimination to form the C-C bond, leading to an intermediate that subsequently cyclizes. The use of aqueous micellar media with catalysts like Pd(OAc)₂ has been shown to be an effective and environmentally conscious approach for these cyclizations. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 1 1h Indol 2 Yl Ethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-(1H-indol-2-yl)ethan-1-amine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. For indole (B1671886) derivatives, the aromatic protons of the indole ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C3 position of the indole ring is often observed as a singlet or a small doublet. The protons of the ethylamine (B1201723) side chain resonate at higher fields. The methine proton (CH) adjacent to the amino group and the indole ring typically appears as a quartet, while the methyl protons (CH₃) present as a doublet. The N-H protons of the indole and the amino group are often broad and their chemical shifts can be solvent-dependent.

Table 1: Representative ¹H NMR Spectral Data for Indole Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole NH | 8.0 - 12.0 | br s | - |

| Aromatic CH | 7.0 - 7.8 | m | - |

| Indole C3-H | 6.5 - 7.0 | s or d | - |

| Side Chain CH | 3.5 - 4.5 | q | ~7.0 |

| Amine NH₂ | 1.5 - 3.0 | br s | - |

| Side Chain CH₃ | 1.2 - 1.8 | d | ~7.0 |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, the carbon atoms of the indole ring resonate in the aromatic region (δ 100-140 ppm). The C2 carbon, being attached to the ethylamine group, and the C8a and C3a carbons at the ring junction, typically appear at the lower field end of this range. The side-chain carbons, the methine (CH) and methyl (CH₃) groups, are found at higher fields (upfield), with the methine carbon appearing at a lower field than the methyl carbon due to its proximity to the electronegative nitrogen atom and the indole ring.

Table 2: Representative ¹³C NMR Spectral Data for Indole Derivatives

| Carbon | Chemical Shift (δ, ppm) |

| Indole C2 | 135 - 145 |

| Indole C8a | 130 - 140 |

| Indole C4-C7 | 110 - 130 |

| Indole C3 | 100 - 110 |

| Side Chain CH | 45 - 55 |

| Side Chain CH₃ | 20 - 30 |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns.

Advanced NMR techniques are crucial for unambiguously assigning complex structures and studying dynamic processes like tautomerism and isomerism. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule. researchgate.net For instance, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons of the ethylamine side chain.

Nitrogen NMR (¹⁴N and ¹⁵N) can provide direct information about the nitrogen atoms in the indole ring and the amino group. jmchemsci.com These techniques are particularly useful for studying tautomeric equilibria, for example, the protonation state of the indole nitrogen. jmchemsci.com However, the low natural abundance and quadrupolar nature of ¹⁴N can make these experiments challenging.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands are observed for the N-H and C-H bonds. The N-H stretching vibrations of the indole ring and the primary amine appear in the region of 3200-3500 cm⁻¹. The indole N-H stretch is typically a sharp band, while the amine N-H stretches often appear as one or two bands, which can be broadened by hydrogen bonding. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring give rise to absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Indole N-H | Stretch | 3300 - 3500 (sharp) |

| Amine N-H | Stretch | 3200 - 3400 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation for indole derivatives is the loss of a hydrogen cyanide (HCN) molecule from the indole ring, resulting in a fragment ion with m/z 27 units less than the parent ion. scirp.orgresearchgate.net For this compound, a prominent fragmentation pathway is the cleavage of the C-C bond between the indole ring and the ethylamine side chain, leading to the formation of a stable indolyl-methyl cation. Another common fragmentation is the loss of the amino group.

Table 4: Common Mass Spectrometric Fragments for Indole Derivatives

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - 1]⁺ | Loss of a hydrogen radical |

| [M - 15]⁺ | Loss of a methyl radical (from derivatives) |

| [M - 27]⁺ | Loss of HCN from the indole ring scirp.orgresearchgate.net |

| Indolyl-CH₂⁺ | Cleavage of the side chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound typically shows two main absorption bands. openaccesspub.org These absorptions are due to π → π* electronic transitions within the conjugated indole ring system. uzh.chnih.gov The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the indole ring or the side chain.

Table 5: Typical UV-Vis Absorption Maxima for Indole Derivatives

| Transition | Wavelength Range (nm) |

| π → π | 210 - 230 |

| π → π | 270 - 290 |

Note: The exact λmax values can vary with substitution and solvent.

X-ray Crystallography for Definitive Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for the specific compound this compound could be located. While the solid-state structures of numerous related indole derivatives have been determined and reported, the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and crystal packing for this compound remains to be elucidated through experimental crystallographic studies.

The determination of the crystal structure of this compound would provide invaluable insights into its molecular conformation and intermolecular interactions in the solid state. Such data would be crucial for understanding its physical properties and for computational modeling studies.

The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to definitively establish its solid-state architecture. Until such a study is published, a detailed discussion and presentation of its crystallographic data are not possible.

Medicinal Chemistry and in Vitro Biological Activity of 1 1h Indol 2 Yl Ethan 1 Amine and Its Derivatives

Strategic Role of the Indole (B1671886) Scaffold as a Privileged Structure in Drug Discovery and Development

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. ijrpr.comijpsr.info Its designation as a "privileged structure" stems from its remarkable ability to serve as a versatile framework for ligands that can bind to a wide array of biological targets with high affinity. nih.govingentaconnect.com This unique characteristic is attributed to its structural rigidity, electron-rich nature, and the capacity of its N-H group to act as a hydrogen bond donor. ijpsr.info The indole nucleus has the distinctive property of mimicking the structures of proteins, allowing it to interact with and bind to various enzymes and receptors. ijpsr.infonih.gov

The prevalence of the indole moiety in nature underscores its biological significance. It is a core component of numerous natural products, including alkaloids, peptides, and the essential amino acid tryptophan. ijpsr.infonih.gov This natural occurrence has inspired the synthesis of a vast number of synthetic compounds. Consequently, the indole scaffold is embedded in many commercially available drugs with a broad spectrum of therapeutic applications, such as anti-inflammatory agents (e.g., indomethacin), anticancer drugs, and antimicrobials. ijrpr.comingentaconnect.comnih.gov The structural and biological versatility of the indole framework provides countless opportunities for medicinal chemists to design and develop novel therapeutic agents with diverse mechanisms of action. ijpsr.infonih.gov

In Vitro Antimicrobial Activity Studies

The indole nucleus is a key pharmacophore in the development of new antimicrobial agents due to the wide range of activities exhibited by its derivatives. researchgate.netnih.gov Recent studies have focused on synthesizing and evaluating various indole-containing compounds to combat the growing threat of antimicrobial resistance, including against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Derivatives based on the indole scaffold have demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. A study of 3-substituted indole derivatives, specifically 1-(1H-indol-3-yl)ethanamine derivatives, showed that certain compounds could inhibit the growth of Staphylococcus aureus, including MRSA and Vancomycin-Intermediate S. aureus (VISA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 16 mg/L. nih.gov

Other research into indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties revealed a broad spectrum of activity, with MIC values between 3.125 and 50 µg/mL against strains such as S. aureus, MRSA, and Escherichia coli. nih.gov Notably, an indole-triazole derivative demonstrated excellent activity against MRSA, proving more effective than the standard drug ciprofloxacin (B1669076) in that particular study. nih.gov Similarly, novel indole derivatives containing pyridinium (B92312) salts have also been developed, showing potent activity against pathogenic bacteria. acs.org The promising results from these in vitro studies highlight the potential of indole-based compounds as leads for new antibacterial drugs. nih.govresearchgate.net

| Indole Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | nih.gov |

| Indole-triazole derivative (3d) | S. aureus | 6.25 | nih.gov |

| Indole-thiadiazole derivative (2c) | MRSA | <3.125 | nih.gov |

| Indole-triazole derivative (3d) | MRSA | <3.125 | nih.gov |

| 1-(1H-indol-3-yl)ethanamine derivatives | S. aureus (including MRSA) | 8 - 16* | nih.gov |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | MRSA | 3.9 | mdpi.com |

*Converted from 8-16 mg/L

The therapeutic potential of indole derivatives extends to antifungal applications. Studies have shown that compounds incorporating the indole structure can effectively inhibit the growth of various fungal pathogens. For instance, a series of indole derivatives substituted with 1,2,4-triazole and 1,3,4-thiadiazole demonstrated significant antifungal activity, particularly against Candida albicans and Candida krusei, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov

Further research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives also revealed potent activity against C. albicans. mdpi.com One specific compound, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, exhibited a low MIC of 3.9 µg/mL. mdpi.com These findings suggest that the indole scaffold is a valuable template for the development of new antifungal agents. researchgate.net

| Indole Derivative Class | Fungal Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-triazole derivative (3d) | Candida albicans | 6.25 | nih.gov |

| Indole-triazole derivative (3d) | Candida krusei | 3.125 | nih.gov |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | mdpi.com |

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel therapeutics. Indole derivatives have been extensively explored for their anti-tubercular properties. wjpsonline.comnih.gov A variety of functionalized indoles have been reported to possess activity against Mycobacterium tuberculosis. nih.gov

For example, a series of novel indole-fused spirochromene hybrids were screened for in vitro activity against the M. tuberculosis H37Rv strain, with several compounds showing promising MICs in the range of 1.56-6.25 μg/mL. nih.gov In another study, rationally designed indole-2-carboxamide analogues were evaluated, and one compound displayed potent activity against the drug-sensitive H37Rv strain with an MIC of 0.32 μM. rsc.org These results underscore the potential of the indole framework in the development of new and effective anti-tubercular agents. researchgate.net

| Indole Derivative Class | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| Indole-fused spirochromene (7l) | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| Indole-2-carboxamide (8g) | M. tuberculosis H37Rv | 0.32 µM | rsc.org |

| N'-(substituted-benzylidene)-1H-indole-2-carbohydrazide (3i) | M. tuberculosis H37Rv | 0.78 µg/mL | researchgate.net |

In Vitro Anticancer and Antiproliferative Activity Investigations

The indole scaffold is a privileged structure in the design of anticancer agents, forming the core of numerous natural and synthetic compounds with significant antiproliferative activity. nih.govresearchgate.net Indole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerases, and various kinases involved in cell proliferation and survival. nih.govmdpi.com

A wide range of indole derivatives have been synthesized and evaluated for their cytotoxic effects against panels of human cancer cell lines. For instance, a series of indole-aryl amides were tested against cell lines such as HT29 (colon), HeLa (cervical), MCF7 (breast), and PC-3 (prostate), with some compounds showing good activity. nih.govmdpi.com Another study on indole derivatives containing penta-heterocycles found a compound that was exceptionally potent against A549 (lung) and K562 (leukemia) cell lines, with IC₅₀ values of 0.12 µM and 0.01 µM, respectively. tandfonline.com

Similarly, bioisosteres of marine indole alkaloids were synthesized and tested, with pyrazolo[1,5-a]pyrimidines showing potent cytotoxic activity against the HCT-116 colon cancer cell line with an IC₅₀ of 0.31 μM. benthamdirect.com These diverse studies confirm that the indole nucleus is a highly fruitful scaffold for the discovery of novel anticancer agents with potent activity against a variety of cancer cell types. mdpi.commdpi.com

| Indole Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Indole Mannich base (1c) | HeLa (Cervical) | 0.50 | frontiersin.org |

| Indole Mannich base (1c) | MCF-7 (Breast) | 0.55 | frontiersin.org |

| Indole Mannich base (1c) | HepG2 (Liver) | 0.90 | frontiersin.org |

| Indole-aryl amide (5) | HT29 (Colon) | 0.19 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (B1248293) (9c) | HCT-116 (Colon) | 0.31 | benthamdirect.com |

| Penta-heterocycle derivative (10b) | A549 (Lung) | 0.12 | tandfonline.com |

| Penta-heterocycle derivative (10b) | K562 (Leukemia) | 0.01 | tandfonline.com |

| Indole-thiazolidinedione-triazole (26) | MCF-7 (Breast) | 3.18 | mdpi.com |

| Indole-thiazolidinedione-triazole (26) | HCT-116 (Colon) | 4.46 | mdpi.com |

Enzyme Inhibition Studies (e.g., IDO, COX-2, BChE) in Relevant Biological Pathways (In Vitro)

Derivatives of the indole-amine core structure have been extensively evaluated for their inhibitory effects on various enzymes implicated in pathological processes. These in vitro studies are crucial for identifying potential therapeutic agents and understanding their mechanisms of action at the molecular level.

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a significant target in cancer immunotherapy for its role in mediating tumor immune escape. nih.govnih.gov The indole structure, being a derivative of the natural substrate tryptophan, serves as a logical scaffold for designing IDO1 inhibitors. nih.gov Various derivatives have been synthesized and tested, with some showing potent inhibition. For instance, compounds with a phenylimidazole scaffold attached to an indole-like structure have demonstrated IC50 values in the sub-micromolar range (0.3–0.5 μM). nih.gov Studies have revealed that the 1H-indazole scaffold, a bioisostere of indole, is also a potent pharmacophore for IDO1 inhibition, with derivatives showing IC50 values as low as 5.3 μM. nih.gov The inhibitory mechanism often involves interaction with the heme iron within the enzyme's active site. nih.govnih.gov

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for inflammation and pain. Nonsteroidal anti-inflammatory drugs (NSAIDs) often target this enzyme. Indole derivatives have been investigated as selective COX-2 inhibitors. semanticscholar.org Certain pyrazolo[1,5-a]pyrimidine derivatives incorporating an indole moiety exhibit high potency against COX-2, with IC50 values of 5.68 μM and 3.37 μM, comparable to the standard drug celecoxib (B62257) (IC50 = 3.60 μM). researchgate.net Similarly, some 1,3-dihydro-2H-indolin-2-one derivatives have shown good COX-2 inhibitory activity, with IC50 values ranging from 2.35 to 3.34 µM. nih.gov

Butyrylcholinesterase (BChE) Inhibition: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. researchgate.net Indole amine derivatives have shown promise as cholinesterase inhibitors. nih.gov Specifically, certain indole-based sulfonamide derivatives have exhibited potent inhibition against AChE (IC50 = 0.17 to 8.53 μM). nih.gov Other studies on bis-indolyl imines have reported high percentage inhibition of BChE (96.06 ± 1.41% at 200 μM), surpassing that of the standard galantamine. nih.gov N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives have also shown remarkable and selective BChE inhibitory activity. researchgate.net

| Compound Class | Enzyme Target | Reported IC₅₀ / % Inhibition | Reference |

|---|---|---|---|

| Phenylimidazole-Indole Derivatives | IDO1 | 0.3–0.5 μM | nih.gov |

| 1H-Indazole Derivatives | IDO1 | 5.3 μM | nih.gov |

| Pyrazolo[1,5-a]pyrimidine-Indole Derivatives | COX-2 | 3.37–5.68 μM | researchgate.net |

| 1,3-Dihydro-2H-indolin-2-one Derivatives | COX-2 | 2.35–3.34 µM | nih.gov |

| Indole-based Sulfonamide Derivatives | AChE | 0.17–8.53 μM | nih.gov |

| Bis-indolyl Imines | BChE | 96.06 ± 1.41% at 200 μM | nih.gov |

| Indole Amines | AChE | 4.28–4.66 μM | nih.gov |

In Vitro Neuropharmacological Research

The structural similarity of the indole-amine core to endogenous neurotransmitters like serotonin (B10506) has prompted extensive investigation into the neuropharmacological properties of its derivatives.

The interaction of indole-amine derivatives with various neurotransmitter receptors has been a primary focus of in vitro neuropharmacological research.

Serotonin (5-HT) Receptors: A significant body of research has demonstrated that marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines and related compounds exhibit high nanomolar affinity for several serotonin receptor subtypes. researchgate.net The highest affinities are often observed for the 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 receptors. researchgate.net For example, 5-chloro-N,N-dimethyltryptamine shows strong affinity towards 5-HT1A, 5-HT2B, and 5-HT7 receptors. researchgate.net Furthermore, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated good affinity for the serotonin transporter (SERT), with some compounds also displaying high affinity for the 5-HT1A receptor (Ki = 128.0 nM). mdpi.com The substitution at the indole C-5 position has been shown to be advantageous for enhancing binding affinity to both the 5-HT1A receptor and SERT. mdpi.com

| Compound Class/Derivative | Receptor/Transporter Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines | 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7 | High nanomolar affinity | researchgate.net |

| Compound 11 (Azaindole-indole derivative) | SERT | 9.2 nM | mdpi.com |

| Compound 11 (Azaindole-indole derivative) | 5-HT1A | 128.0 nM | mdpi.com |

| Compound 10 (Azaindole-indole derivative with F at C-5) | 5-HT1A | 128 nM | mdpi.com |

| Compound 4 (Azaindole-indole derivative) | SERT | 47.0 nM | mdpi.com |

| Compound 4 (Azaindole-indole derivative) | NET | 167.0 nM | mdpi.com |

Beyond receptor binding, indole-based compounds have been assessed for their ability to protect neurons from various insults in cellular models, a key indicator of potential therapeutic value in neurodegenerative diseases.

In vitro studies on SH-SY5Y neuroblastoma cells, a common model for neurodegenerative research, have demonstrated the neuroprotective properties of certain indole derivatives. These compounds significantly reduced cell mortality induced by hydrogen peroxide (H2O2), a potent source of oxidative stress. nih.gov For example, treatment with specific indole derivatives preserved cell viability at levels between 80% and 89% in the presence of H2O2, compared to about 52% viability in cells treated with H2O2 alone. nih.gov This cytoprotective effect highlights the antioxidant potential of these compounds. nih.gov Additionally, these compounds have shown efficacy in mitigating toxicity induced by the amyloid-beta (Aβ) peptide, which is a hallmark of Alzheimer's disease. nih.gov

Other In Vitro Biological Activities (e.g., Anticoagulant Activity)

The pharmacological screening of indole-amine derivatives has uncovered a range of other biological effects. Notably, certain modified indoline (B122111) derivatives have been identified as potent inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. nih.gov The R-isoform of one such derivative exhibited potent in vitro anticoagulant activity in human plasma. nih.gov This suggests that the indole scaffold can be adapted to target components of the coagulation system, indicating a potential for the development of novel oral anticoagulants. nih.gov

Structure-Activity Relationship (SAR) Analysis for Indole-Amine Derivatives

The biological activity of indole-amine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) analysis helps to elucidate the key molecular features responsible for their potency and selectivity.

Substituents on the Indole Ring: The position and nature of substituents on the indole core are critical. For IDO1 inhibitors based on the related 1H-indazole scaffold, substituent groups at both the 4- and 6-positions significantly affect inhibitory activity. nih.gov In the context of serotonin receptor ligands, substitution at the C-5 position of the indole ring has been shown to be beneficial for enhancing binding affinity to both the 5-HT1A receptor and the serotonin transporter (SERT). mdpi.com

The Amine Side Chain: Modifications to the ethylamine (B1201723) side chain can drastically alter activity. For cholinesterase inhibitors, the nature of the amine (primary, secondary, tertiary) and the groups attached to it influence the potency and selectivity for AChE versus BChE. nih.gov

Proposed Molecular Mechanisms of In Vitro Biological Action

Molecular modeling and computational studies have provided insights into how these compounds exert their effects at the atomic level.

Enzyme Inhibition: For cholinesterase inhibitors, docking studies suggest that indole amines can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Specific interactions, such as π-π stacking between the indole ring and tryptophan residues (e.g., Trp286 in AChE's PAS), and hydrogen bonds with residues like Asp74 and Tyr337, are crucial for stable binding and inhibition. nih.gov In the case of IDO1 inhibitors, the mechanism involves interactions with the ferrous heme ion and key hydrophobic pockets (Pocket A and B) within the active site. nih.gov The inhibition of IDO1 by amidoxime (B1450833) derivatives, for example, is proposed to occur by disturbing the ligand delivery tunnel and hindering the substrate's access to the heme binding pocket. frontiersin.org

Receptor Binding: The affinity of derivatives for serotonin receptors is governed by specific interactions within the receptor's binding pocket. The indole nucleus often acts as a key pharmacophore, mimicking the endogenous ligand serotonin. The orientation and binding mode are influenced by substituents that can form additional hydrogen bonds or hydrophobic interactions, thereby tuning the affinity and selectivity for different 5-HT receptor subtypes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(1H-indol-2-yl)ethan-1-amine while minimizing byproduct formation?

- Methodology :

- Use reductive amination of 1H-indole-2-carbaldehyde with nitroethane under hydrogenation conditions (e.g., Pd/C or Raney Ni catalysts). Monitor reaction progress via TLC or LC-MS to identify intermediates .

- Optimize solvent polarity (e.g., ethanol vs. THF) to improve yield and reduce side reactions like over-reduction. Adjust pH to stabilize the amine product .

- Table 1 : Example reaction conditions and yields:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | EtOH | 80 | 72 |

| Raney Ni | THF | 60 | 65 |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Confirm structure using -NMR (e.g., indole proton at δ 7.1–7.3 ppm, methylene protons adjacent to amine at δ 2.8–3.1 ppm) and -NMR (amine-bearing carbon at δ 40–45 ppm) .

- LC-MS : Use ESI+ mode to detect [M+H]+ ion (expected m/z: 161.2). Compare with reference spectra from NIST databases .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Store under inert gas (argon) at –20°C to prevent oxidation. Use amber vials to protect against light-induced degradation .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks to validate storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

- Methodology :

- Perform comparative cytotoxicity assays (e.g., MTT on HEK293 cells) using standardized protocols. Cross-reference results with literature data, noting differences in cell lines or exposure times .

- Analyze impurities via HPLC-MS; some toxicity may arise from residual solvents (e.g., DMF) or byproducts like indole dimers .

Q. What strategies are effective for separating enantiomers of this compound?

- Methodology :

- Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for HPLC separation. Monitor enantiomeric excess (ee) via polarimetry or chiral LC-MS .

- Synthesize diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize for enantiopure recovery .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding to target proteins (e.g., serotonin receptors). Validate with MD simulations to assess binding stability .

- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on indole) with activity .

Q. What in vitro assays are suitable for assessing the metabolic stability of this compound?

- Methodology :

- Incubate with liver microsomes (human/rat) and measure half-life via LC-MS. Use NADPH cofactor to simulate Phase I metabolism. Identify metabolites (e.g., N-oxidation products) .

- Table 2 : Example metabolic stability

| Species | Half-life (min) | Major Metabolite |

|---|---|---|

| Human | 45 | N-Oxide |

| Rat | 30 | Deaminated product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.